Scaffold Hybridization Advantage: Dual Pharmacophore Integration Relative to Simple N-Benzyl-5-nitrofuran-2-carboxamide (JSF-3449)
CAS 899964-02-4 incorporates a benzothiazole ring between the N-benzyl group and the 5-nitrofuran-2-carboxamide warhead, creating a hybrid scaffold absent in the parent hit JSF-3449 (N-benzyl-5-nitrofuran-2-carboxamide) [1]. The benzothiazole core is a validated antimycobacterial pharmacophore; patent US20120095021A1 explicitly claims 2,6‑substituted benzothiazole compounds conjugated with 5‑nitrofuran‑2‑carboxamide as anti‑tubercular chemotherapeutic agents, with the nitrofuran‑benzothiazole conjugate design cited as a strategy to enhance target engagement [2]. By contrast, JSF‑3449 lacks the benzothiazole ring entirely and relies solely on N‑substitution for potency modulation. The structural expansion in CAS 899964‑02‑4 introduces additional hydrogen‑bond acceptor sites (the benzothiazole nitrogen and sulfur atoms) and an extended π‑system, which are expected to alter binding mode and metabolic stability compared to the monocyclic JSF‑3449 series [3].
| Evidence Dimension | Number of privileged pharmacophoric scaffolds integrated |
|---|---|
| Target Compound Data | 2 (5-nitrofuran + benzothiazole) linked via carboxamide; MW 423.44; HBA count = 8; tPSA = 113.1 Ų (calculated) |
| Comparator Or Baseline | JSF-3449 (N-benzyl-5-nitrofuran-2-carboxamide): 1 privileged scaffold (5-nitrofuran only); MW 244.21; HBA count = 4; tPSA = 76.1 Ų |
| Quantified Difference | MW increase: +179.23 (+73%); HBA increase: +4; tPSA increase: +37.0 Ų (+49%) |
| Conditions | Physicochemical property calculation (CDK-based); in vitro antitubercular activity context from BMC Lett. 2019 |
Why This Matters
The dual-scaffold architecture provides two independently optimizable vectors (N-benzyl and benzothiazole substitution) for tuning potency, selectivity, and ADME properties, enabling SAR exploration not possible with the simpler JSF-3449 series.
- [1] Krasavin M, Zabolotnykh N, Rogacheva E, et al. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Bioorg Med Chem Lett. 2019;29(4):601-606. doi:10.1016/j.bmcl.2018.12.053 View Source
- [2] Telvekar VN, Bairwa VK, Satardekar K, Bellubi A. Synthesis of new benzothiazole derivatives as potential anti-tubercular agents. US Patent US20120095021A1, 2012. [0018]-[0019]. View Source
- [3] Koenig HN, Durling GM, Walsh DJ, Livinghouse T, Stewart PS. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Antibiotics. 2021;10(7):855. doi:10.3390/antibiotics10070855 View Source
